molecular formula C15H13FN4S B12155316 3-(2-Fluorophenyl)-5-(phenylmethylthio)-1,2,4-triazole-4-ylamine

3-(2-Fluorophenyl)-5-(phenylmethylthio)-1,2,4-triazole-4-ylamine

Cat. No.: B12155316
M. Wt: 300.4 g/mol
InChI Key: QYTYXJLAFBUOJP-UHFFFAOYSA-N
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Description

3-(2-Fluorophenyl)-5-(phenylmethylthio)-1,2,4-triazole-4-ylamine is a chemical compound that belongs to the class of triazole derivatives. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a fluorophenyl group and a phenylmethylthio group attached to a triazole ring, which may contribute to its unique chemical and biological properties.

Preparation Methods

The synthesis of 3-(2-Fluorophenyl)-5-(phenylmethylthio)-1,2,4-triazole-4-ylamine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized by reacting hydrazine derivatives with carbon disulfide, followed by cyclization with an appropriate electrophile.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via nucleophilic aromatic substitution reactions using fluorobenzene derivatives.

    Attachment of the Phenylmethylthio Group: The phenylmethylthio group can be attached through a thiolation reaction, where a thiol group is introduced to the triazole ring using reagents like thiophenol.

Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability.

Chemical Reactions Analysis

3-(2-Fluorophenyl)-5-(phenylmethylthio)-1,2,4-triazole-4-ylamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, potentially converting the compound to its corresponding amine or alcohol derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles like amines or thiols.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

3-(2-Fluorophenyl)-5-(phenylmethylthio)-1,2,4-triazole-4-ylamine has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent due to its triazole core, which is known for antifungal, antibacterial, and anticancer activities.

    Biological Research: It can be used as a probe to study biological pathways and molecular interactions, particularly those involving triazole derivatives.

    Industrial Applications: The compound may be used in the development of new materials or as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 3-(2-Fluorophenyl)-5-(phenylmethylthio)-1,2,4-triazole-4-ylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds and other interactions with biological macromolecules, potentially inhibiting their activity or altering their function. The fluorophenyl and phenylmethylthio groups may enhance the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

Similar compounds to 3-(2-Fluorophenyl)-5-(phenylmethylthio)-1,2,4-triazole-4-ylamine include other triazole derivatives with different substituents. For example:

    3-(2-Chlorophenyl)-5-(phenylmethylthio)-1,2,4-triazole-4-ylamine: Similar structure but with a chlorine atom instead of fluorine.

    3-(2-Fluorophenyl)-5-(methylthio)-1,2,4-triazole-4-ylamine: Similar structure but with a methylthio group instead of phenylmethylthio.

The uniqueness of this compound lies in its specific combination of substituents, which may confer distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C15H13FN4S

Molecular Weight

300.4 g/mol

IUPAC Name

3-benzylsulfanyl-5-(2-fluorophenyl)-1,2,4-triazol-4-amine

InChI

InChI=1S/C15H13FN4S/c16-13-9-5-4-8-12(13)14-18-19-15(20(14)17)21-10-11-6-2-1-3-7-11/h1-9H,10,17H2

InChI Key

QYTYXJLAFBUOJP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CSC2=NN=C(N2N)C3=CC=CC=C3F

Origin of Product

United States

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